

Technical Guide: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Hydroxy-5-nitrophenyl)propan-1-one
Cat. No.:	B1316768

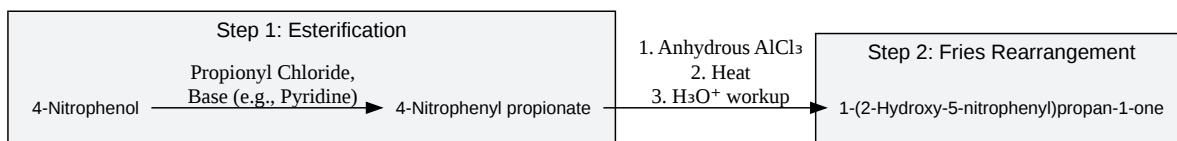
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

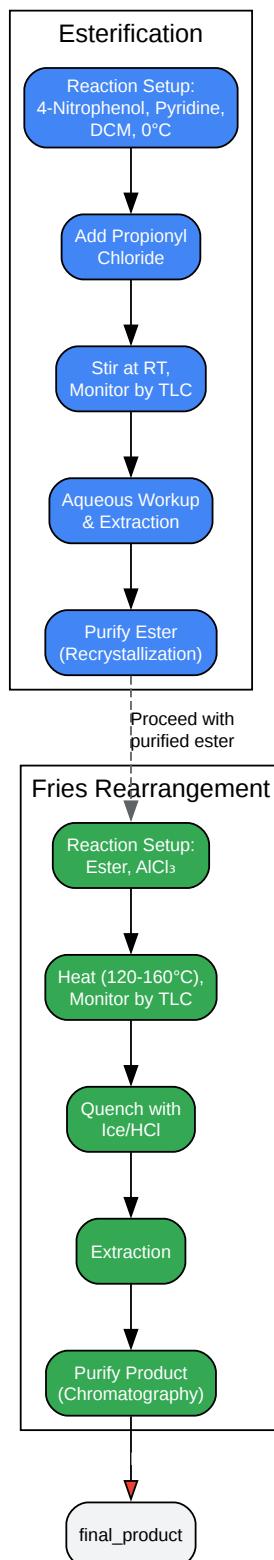
This document provides a comprehensive technical overview of the synthetic pathway for **1-(2-hydroxy-5-nitrophenyl)propan-1-one**, a valuable hydroxyaryl ketone intermediate. The synthesis is primarily achieved through a two-step process involving the esterification of 4-nitrophenol followed by a Lewis acid-catalyzed Fries rearrangement.

Introduction

Hydroxyaryl ketones are crucial structural motifs in a wide range of biologically active compounds and serve as key intermediates in pharmaceutical and fine chemical industries.^[1] ^[2] **1-(2-Hydroxy-5-nitrophenyl)propan-1-one**, with its characteristic substitution pattern, is a useful building block for further chemical elaboration. The most direct and industrially relevant synthetic approach is the Fries rearrangement of an appropriate phenolic ester.^[1]^[3] This guide details the reaction mechanisms, experimental protocols, and relevant chemical data for this synthetic route.


Synthetic Pathway Overview

The synthesis of **1-(2-hydroxy-5-nitrophenyl)propan-1-one** is accomplished in two primary stages:


- Esterification: 4-Nitrophenol is reacted with a propionylating agent, such as propionyl chloride or propionic anhydride, to form the intermediate ester, 4-nitrophenyl propionate.
- Fries Rearrangement: The isolated 4-nitrophenyl propionate undergoes an intramolecular acyl group migration from the phenolic oxygen to an ortho-position on the aromatic ring, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl_3).[\[1\]](#)[\[3\]](#)

The overall reaction scheme is depicted below.

Overall Synthetic Scheme

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316768#synthesis-of-1-2-hydroxy-5-nitrophenyl-propan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

